molecular formula C10H12O3 B2498455 2-(2-Methoxyethyl)benzoic acid CAS No. 855199-04-1

2-(2-Methoxyethyl)benzoic acid

Cat. No.: B2498455
CAS No.: 855199-04-1
M. Wt: 180.203
InChI Key: UXVJUHGKGNHXNU-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)benzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(2-methoxyethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)benzoic acid typically involves the esterification of benzoic acid with 2-(2-methoxyethyl) alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the same esterification and hydrolysis steps but optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a modifying agent.

Mechanism of Action

The mechanism by which 2-(2-Methoxyethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, widely used as a preservative and in the synthesis of various organic compounds.

    2-Methoxybenzoic Acid: Similar structure but lacks the 2-(2-methoxyethyl) group, leading to different chemical properties and applications.

    2-(2-Ethoxyethyl)benzoic Acid: Similar structure with an ethoxy group instead of a methoxy group, which can affect its reactivity and applications.

Uniqueness: 2-(2-Methoxyethyl)benzoic acid is unique due to the presence of the 2-(2-methoxyethyl) group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-methoxyethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVJUHGKGNHXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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